molecular formula C7H3F2NO B1300036 2,5-Difluorophenyl isocyanate CAS No. 39718-32-6

2,5-Difluorophenyl isocyanate

Cat. No.: B1300036
CAS No.: 39718-32-6
M. Wt: 155.1 g/mol
InChI Key: SNHIIFOXCRYGGY-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is an aryl fluorinated building block, often referred to as the 2,5-difluorophenyl ester of isocyanic acid

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Difluorophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas, which are known to modify hydroxyl, amine, and epoxide functional groups . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause respiratory irritation and serious eye irritation, indicating its potential impact on cellular signaling pathways related to inflammation and stress responses . Additionally, its role in modifying functional groups suggests that it can alter cellular metabolism by affecting enzyme activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules . The molecular mechanism of this compound also involves the formation of stable adducts with biomolecules, which can alter their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and heat-sensitive, which can affect its stability and degradation . Over time, the degradation products of this compound may have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can cause persistent respiratory and skin irritation, indicating its potential for long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation, while at high doses, it can lead to severe toxic effects, including fatal outcomes if ingested or inhaled . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, disrupting their normal function.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as an acylating agent, modifying enzymes involved in metabolic processes . This modification can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s reactivity with nucleophilic sites on enzymes suggests that it can inhibit or activate metabolic pathways depending on the specific enzyme targets.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its reactivity with nucleophilic sites enables it to bind to transport proteins . This binding can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with nucleophilic sites on proteins can lead to its accumulation in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorophenyl isocyanate can be synthesized through the reaction of 2,5-difluoroaniline with phosgene or triphosgene under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Difluorophenyl isocyanate has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,5-Difluorophenyl isocyanate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the resulting products. Compared to other isocyanates, the presence of two fluorine atoms can enhance the compound’s electrophilicity and potentially alter its biological activity .

Properties

IUPAC Name

1,4-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIIFOXCRYGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369819
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39718-32-6
Record name 1,4-Difluoro-2-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-difluoro-2-isocyanatobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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